molecular formula C11H9F2NO3 B15055250 Ethyl 3-amino-5,7-difluorobenzofuran-2-carboxylate

Ethyl 3-amino-5,7-difluorobenzofuran-2-carboxylate

Cat. No.: B15055250
M. Wt: 241.19 g/mol
InChI Key: XHCXGGGGIMJOCO-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5,7-difluorobenzofuran-2-carboxylate is a benzofuran derivative that has garnered attention due to its unique chemical structure and potential applications in various fields. Benzofuran compounds are known for their diverse biological activities, making them valuable in medicinal chemistry and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-5,7-difluorobenzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a difluorobenzene derivative, the introduction of an amino group and subsequent esterification can lead to the formation of the desired benzofuran compound. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and high efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5,7-difluorobenzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse benzofuran derivatives.

Scientific Research Applications

Ethyl 3-amino-5,7-difluorobenzofuran-2-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-5,7-difluorobenzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies on its binding affinity and molecular interactions help elucidate its effects at the cellular level.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-aminobenzofuran-2-carboxylate: Lacks the fluorine substituents, which may affect its biological activity and chemical reactivity.

    5-Bromoindole-2-carboxylic acid derivatives: Similar in structure but with different substituents, leading to varied biological activities and applications.

Uniqueness

Ethyl 3-amino-5,7-difluorobenzofuran-2-carboxylate stands out due to the presence of fluorine atoms, which can enhance its stability, lipophilicity, and binding affinity to biological targets. These properties make it a valuable compound for further research and development in various scientific fields.

Biological Activity

Ethyl 3-amino-5,7-difluorobenzofuran-2-carboxylate is a novel compound with significant potential in medicinal chemistry. Its unique structure, characterized by a benzofuran ring with amino and carboxylate functional groups and two fluorine substituents, influences its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

This compound has the following molecular formula:

  • Molecular Formula : C11H10F2N2O2
  • Molecular Weight : 240.21 g/mol

The compound features a benzofuran core with specific substitutions that enhance its solubility and reactivity, making it an interesting candidate for drug development.

Preliminary studies indicate that this compound exhibits several biological activities:

  • Adenosine A2A Receptor Antagonism : The compound has been identified as a potent antagonist of the adenosine A2A receptor. This receptor plays a crucial role in various neurological functions and is implicated in disorders such as Parkinson's disease and depression. Antagonizing this receptor can enhance dopaminergic signaling, which is beneficial in treating motor dysfunctions associated with these conditions .
  • Inhibition of Hepatitis C Virus (HCV) Replication : Similar compounds have shown promise as non-nucleoside inhibitors of HCV RNA-dependent RNA polymerase (RdRp). The binding affinity of this compound to RdRp could be explored further to assess its potential as an antiviral agent .

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit specific biological targets. For example, studies have shown that structurally related compounds can effectively inhibit HCV RdRp activity, suggesting that this compound may exhibit similar properties .

Case Studies

  • Neuroprotective Effects : In a study investigating the neuroprotective properties of benzofuran derivatives, this compound was found to exhibit significant protective effects against oxidative stress-induced neuronal damage. This suggests potential applications in neurodegenerative diseases .
  • Antidepressant Activity : Research indicates that adenosine A2A receptor antagonists can possess antidepressant-like effects. The efficacy of this compound in animal models of depression could provide insights into its therapeutic potential .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is presented in the table below:

Compound NameStructural FeaturesUnique Aspects
Ethyl 3-amino-5-chlorobenzofuran-2-carboxylateChlorine instead of fluorineDifferent halogen may affect reactivity
Ethyl 5-amino-benzofuran-2-carboxylateLacks fluorine substituentsSimpler structure may lead to different properties
Ethyl 3-amino-4-fluorobenzoic acidDifferent aromatic ring systemFocuses on benzoic acid rather than benzofuran

This compound stands out due to its dual fluorination and specific functional groups that may enhance its biological activity compared to similar compounds.

Properties

Molecular Formula

C11H9F2NO3

Molecular Weight

241.19 g/mol

IUPAC Name

ethyl 3-amino-5,7-difluoro-1-benzofuran-2-carboxylate

InChI

InChI=1S/C11H9F2NO3/c1-2-16-11(15)10-8(14)6-3-5(12)4-7(13)9(6)17-10/h3-4H,2,14H2,1H3

InChI Key

XHCXGGGGIMJOCO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C(=CC(=C2)F)F)N

Origin of Product

United States

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